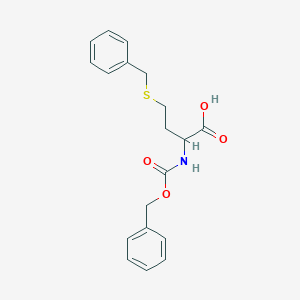
N-Carbobenzyloxy-S-benzyl-DL-homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbobenzyloxy-S-benzyl-DL-homocysteine is a synthetic compound with the molecular formula C19H21NO4S and a molecular weight of 359.448 g/mol It is a derivative of homocysteine, an amino acid that plays a crucial role in the body’s metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbobenzyloxy-S-benzyl-DL-homocysteine typically involves the protection of the amino and thiol groups of homocysteine. The process begins with the protection of the amino group using a carbobenzyloxy (Cbz) group. This is followed by the protection of the thiol group with a benzyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Carbobenzyloxy-S-benzyl-DL-homocysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The protected groups can be removed through reduction reactions.
Substitution: The benzyl and carbobenzyloxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Catalytic hydrogenation is often used to remove the benzyl and carbobenzyloxy groups.
Substitution: Substitution reactions may require strong acids or bases to facilitate the removal of protective groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would result in the formation of disulfides, while reduction would yield the free amino and thiol groups .
Scientific Research Applications
N-Carbobenzyloxy-S-benzyl-DL-homocysteine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of homocysteine derivatives.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of cardiovascular diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Carbobenzyloxy-S-benzyl-DL-homocysteine involves its interaction with various molecular targets. The compound’s protective groups can be selectively removed under specific conditions, allowing it to participate in a range of chemical reactions. These reactions can affect various biochemical pathways, particularly those involving sulfur-containing amino acids .
Comparison with Similar Compounds
Similar Compounds
- N-Carbobenzyloxy-S-benzoyl-L-cysteine
- Carbobenzyloxy-S-benzyl-L-cysteinyltyrosinamide
- S-Benzyl-N-carbobenzyloxy-L-cysteine
- S-Benzyl-D,L-homocysteine
- N-Carbobenzyloxy-DL-norvalylglycine
Uniqueness
N-Carbobenzyloxy-S-benzyl-DL-homocysteine is unique due to its specific protective groups, which allow for selective reactions. This makes it a valuable tool in synthetic chemistry and biochemical research, as it can be used to study the behavior of homocysteine derivatives under various conditions .
Properties
CAS No. |
6304-80-9 |
|---|---|
Molecular Formula |
C19H21NO4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-benzylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C19H21NO4S/c21-18(22)17(11-12-25-14-16-9-5-2-6-10-16)20-19(23)24-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,20,23)(H,21,22) |
InChI Key |
PFKWFGQPWRKRES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCSCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



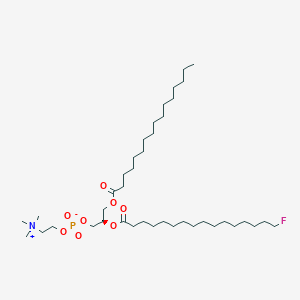
![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940077.png)



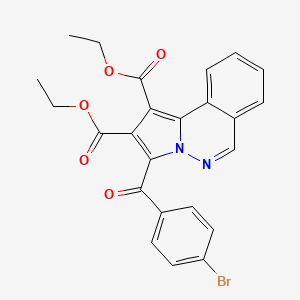
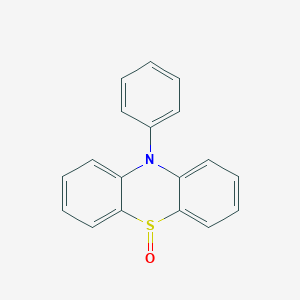
![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)
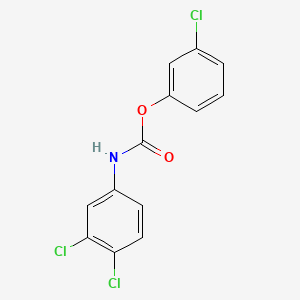
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)

